![molecular formula C27H23Cl2N3O2 B333962 [2-(3,4-DICHLOROPHENYL)-4-QUINOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B333962.png)
[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-DICHLOROPHENYL)-4-QUINOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The starting materials often include 3,4-dichloroaniline, 2-methoxyphenylpiperazine, and quinoline derivatives. The synthetic route may involve:
Nucleophilic substitution: reactions to introduce the piperazine moiety.
Condensation: reactions to form the quinoline core.
Coupling: reactions to attach the 3,4-dichlorophenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Solvents: to dissolve reactants and control reaction environment.
Temperature and pressure: control to ensure optimal reaction conditions.
化学反应分析
Types of Reactions
[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of [2-(3,4-DICHLOROPHENYL)-4-QUINOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their function.
Pathways: Interference with cellular signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: An antimalarial drug.
Quinidine: An antiarrhythmic agent.
Cinchonine: An alkaloid with medicinal properties.
Uniqueness
[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential.
属性
分子式 |
C27H23Cl2N3O2 |
|---|---|
分子量 |
492.4 g/mol |
IUPAC 名称 |
[2-(3,4-dichlorophenyl)quinolin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H23Cl2N3O2/c1-34-26-9-5-4-8-25(26)31-12-14-32(15-13-31)27(33)20-17-24(18-10-11-21(28)22(29)16-18)30-23-7-3-2-6-19(20)23/h2-11,16-17H,12-15H2,1H3 |
InChI 键 |
JMYKBRNFBVICFW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B333880.png)
![(4Z)-4-[[(4-bromonaphthalen-1-yl)amino]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one](/img/structure/B333881.png)
![methyl 2-({[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B333882.png)
![3-(2-METHOXY-5-METHYLPHENYL)-5,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B333883.png)
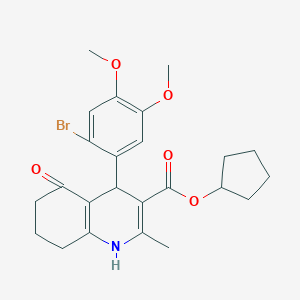
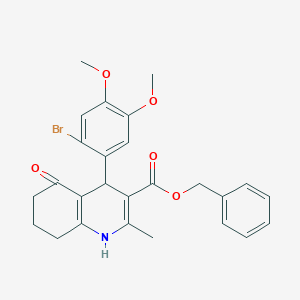
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B333887.png)
![3-(4-isopropylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B333888.png)
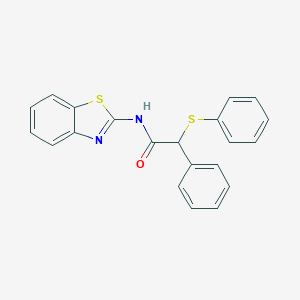
![(2Z,5Z)-5-[4-(diethylamino)benzylidene]-3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B333892.png)
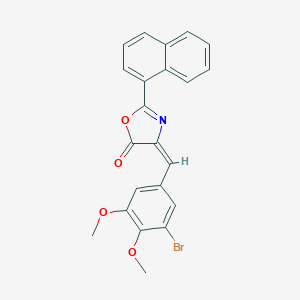
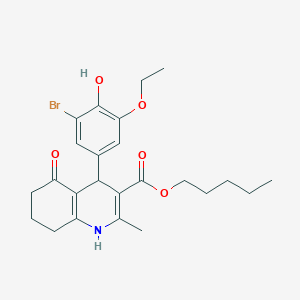
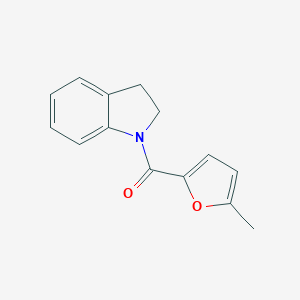
![propyl 4-[[(Z)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzoate](/img/structure/B333902.png)
